molecular formula C18H15F3N4O4 B1676844 Contezolid CAS No. 1112968-42-9

Contezolid

Cat. No. B1676844
M. Wt: 408.3 g/mol
InChI Key: SULYVXZZUMRQAX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contezolid (trade name Youxitai) is an antibiotic of the oxazolidinone class . It is effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, Streptococcus agalactiae, and other bacteria . In 2021, it was approved by the National Medical Products Administration of China for the treatment of complicated skin and soft tissue infections (cSSTI) .


Molecular Structure Analysis

Contezolid is characterized by a basic 2-oxazolidinone nucleus . It binds to the 50 S ribosomal subunit, thereby inhibiting the biosynthesis of bacterial proteins .


Chemical Reactions Analysis

Contezolid is an orally administered oxazolidinone antibacterial agent . It has been found to have an improved safety profile with a significantly reduced potential for myelosuppression .


Physical And Chemical Properties Analysis

Contezolid has a molecular formula of C18H15F3N4O4 and a molecular weight of 408.33 g/mol . It is a solid substance and has a solubility of 120 mg/mL in DMSO .

Scientific Research Applications

1. Antibacterial Activity Against Gram-Positive Pathogens

Contezolid, an oxazolidinone antibacterial agent, has demonstrated potent in vitro activity against a variety of Gram-positive clinical isolates. This includes effectiveness against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), coagulase-negative Staphylococcus, Enterococcus spp., and streptococci. Significantly, it also shows activity against vancomycin-resistant Enterococcus faecium isolates (Carvalhaes, Duncan, Wang, & Sader, 2020).

2. Effectiveness Against Mycobacterium tuberculosis

Contezolid has been evaluated for its in vitro and in vivo activities against Mycobacterium tuberculosis. The results suggest that it is as effective as linezolid, a comparison drug, in reducing bacterial load in animal models infected with M. tuberculosis (Shoen, Destefano, Hafkin, & Cynamon, 2018).

3. Potential for Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

Contezolid has been under investigation for the treatment of ABSSSIs. Studies have shown its potent in vitro antibacterial activity against Gram-positive and anaerobic isolates from clinical trials focusing on ABSSSIs (Yang, Hu, & Zhu, 2019).

4. Low Risk of Monoamine Oxidase Inhibition

Research indicates that contezolid and its prodrug contezolid acefosamil have a lower propensity to induce monoamine oxidase-related serotonergic neurotoxicity compared to linezolid. This reduced risk is particularly significant for patients on concurrent selective serotonin reuptake inhibitors or those for whom MAO inhibitors are contraindicated (Wang, Voss, Liu, & Gordeev, 2021).

5. Efficacy in Complicated Skin and Soft Tissue Infections

Contezolid has been approved for treating complicated skin and soft tissue infections (cSSTIs), showing efficacy against a broad range of Gram-positive bacteria, including MRSA, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococci (Kaul, Dasgupta, & Chopra, 2022).

6. Pharmacokinetics and Disposition in Humans

A pharmacokinetics study showed that following oral administration, approximately 91.5% of contezolid is recovered, primarily in urine. This study helped understand the metabolic pathways and disposition ofcontezolid in the human body, which is crucial for its clinical development and usage (Wu, Meng, Yuan, & Zhong, 2021).

7. Activity Against Mycobacterium abscessus

Contezolid has shown activity against Mycobacterium abscessus in vitro. This indicates its potential for treating infections caused by M. abscessus, providing a novel approach for managing these challenging infections (Guo, Xu, Tan, & Zhang, 2021).

8. Pharmacokinetics in Specific Populations

Studies have investigated the pharmacokinetics of contezolid in subjects with renal impairment. These studies are crucial to understand how kidney function affects the drug's metabolism and excretion, ensuring safe and effective use in patients with varying degrees of renal function (Fang, Yang, & Yuan, 2022).

9. Evaluation in Phase 3 Clinical Trials

Contezolid has been evaluated in Phase 3 clinical trials for its efficacy and safety in treating skin infections. These trials are essential to demonstrate its non-inferiority to other treatments like linezolid, providing a basis for its approval and use in clinical settings (Zhao, Huang, Yuan, & Zhang, 2022).

10. Reduced Risk of Hematological Abnormalities

Contezolid has shown a significant lower incidence of hematological abnormalities like leukopenia and thrombocytopenia compared to linezolid, making it a safer alternative for long-term use in treating bacterial infections (Fang, Yang, & Yuan, 2022).

Safety And Hazards

Contezolid has been found to have a significantly lower incidence of leucopenia (0.3% versus 3.4%) and thrombocytopenia (0% versus 2.3%) than linezolid . The frequency of treatment-emergent adverse events was comparable between the two groups .

Future Directions

Contezolid may be a potential option to replace linezolid in future anti-TB treatment . In addition, multi-center prospective controlled clinical trials in TB and TBM patients are needed to investigate the appropriate use of contezolid further .

properties

IUPAC Name

(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYVXZZUMRQAX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Contezolid

CAS RN

1112968-42-9
Record name Contezolid [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRX-I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CONTEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid
Reactant of Route 2
Contezolid
Reactant of Route 3
Reactant of Route 3
Contezolid
Reactant of Route 4
Reactant of Route 4
Contezolid
Reactant of Route 5
Contezolid
Reactant of Route 6
Contezolid

Citations

For This Compound
691
Citations
SM Hoy - Drugs, 2021 - Springer
… development of contezolid leading … contezolid [2] and a phase III study in the USA assessing the efficacy and safety of intravenous contezolid acefosamil (MRX-4; a prodrug of contezolid…
Number of citations: 36 link.springer.com
C Shoen, M DeStefano, B Hafkin… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
The in vitro activity of contezolid (MRX-I) against clinical isolates of Mycobacterium tuberculosis was evaluated using a microtiter broth dilution assay. MRX-I was as effective as linezolid …
Number of citations: 49 journals.asm.org
W Wang, KM Voss, J Liu… - Chemical Research in …, 2021 - ACS Publications
… contezolid and its prodrug form contezolid acefosamil, including in vitro testing for the active drug form, contezolid, … for contezolid acefosamil in animal models (additional safety data for …
Number of citations: 16 pubs.acs.org
S Wang, C Cai, Y Shen, C Sun, Q Shi, N Wu… - Frontiers in …, 2021 - frontiersin.org
… In this study, the in vitro activity of contezolid was compared … Contezolid revealed considerable activity against MRSA and … and vanM-type strains, contezolid did not exhibit significantly …
Number of citations: 14 www.frontiersin.org
X Zhao, H Huang, H Yuan, Z Yuan… - Journal of Antimicrobial …, 2022 - academic.oup.com
… and safety of contezolid in patients with cSSTIs and informed the therapeutic dose of contezolid for use in Phase III clinical study. To further confirm the clinical utility of contezolid, a …
Number of citations: 12 academic.oup.com
H Yuan, H Wu, Y Zhang, H Huang, Y Li… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
This study aimed to build a population pharmacokinetic (PopPK) model for contezolid tablet (MRX-I) in healthy subjects and adults with complicated skin and soft-tissue infections (…
Number of citations: 3 journals.asm.org
J Liu, W Wang, C Wang, L Zhang, X Zhang… - ACS Medicinal …, 2022 - ACS Publications
… the contezolid … contezolid drug form with an enhanced solubility sufficient for IV administration is needed. Herein, we report the discovery of the water-soluble prodrug of CZD, contezolid …
Number of citations: 8 pubs.acs.org
R Pi, X Chen, J Meng, Q Liu, Y Chen… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… mechanisms of contezolid in MTB, we isolated several in vitro spontaneous contezolid-resistant MTB mutants, which exhibited 16-fold increases in the MIC of contezolid compared with …
Number of citations: 2 journals.asm.org
CG Carvalhaes, LR Duncan, W Wang… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… Contezolid demonstrated potent activity against Staphylococcus aureus (MIC 50/90 , 0.5/1 mg/… by contezolid at ≤1 mg/liter. These results support the clinical development of contezolid. …
Number of citations: 20 journals.asm.org
Q Guo, L Xu, F Tan, Y Zhang, J Fan… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
… Contezolid was active against M. abscessus in vitro, with effects … Contezolid did not antagonize the most frequently used anti- M. abscessus drugs, and preexposure to contezolid did not …
Number of citations: 11 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.